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Compound of Interest

Compound Name: 3-Methoxy-3-methylazetidine

CAS No.: 877665-31-1

Cat. No.: B1394192
. J
Introduction

For researchers, scientists, and professionals in drug development, the precise structural
elucidation of novel chemical entities is a cornerstone of innovation. Small heterocyclic
scaffolds, such as the azetidine ring system, are of paramount importance in medicinal
chemistry due to their ability to impart unique three-dimensional conformations and desirable
physicochemical properties to drug candidates. 3-Methoxy-3-methylazetidine, a substituted
four-membered heterocycle, represents a valuable building block in this context. Its structural
rigidity, combined with the presence of a key methoxy group, makes it an attractive motif for
exploring new chemical space.

This guide provides a comprehensive overview of the core spectroscopic data—Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—
required for the unambiguous identification and characterization of 3-Methoxy-3-
methylazetidine. The content herein is synthesized from established spectroscopic principles
and data derived from key literature, presented with the authority and expertise required for
advanced chemical research. We will delve not only into the data itself but also the causality
behind the observed spectral features and the self-validating protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 3-Methoxy-3-methylazetidine, both *H and 3C NMR provide
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definitive information about its unique structure. The data presented is based on the
characterization of N-substituted derivatives, which serve as a reliable proxy for understanding
the core azetidine scaffold.[1]

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings, and their connectivity through spin-spin coupling.

Table 1: *H NMR Spectroscopic Data for the 1-Benzyl-3-methoxy-3-methylazetidine Moiety

Chemical Shift (8)

Signal Assignment Multiplicity Integration
Ppm
CHs (at C3) ~1.40 Singlet (s) 3H
OCHs (at C3) ~3.15 Singlet (s) 3H
Azetidine CH: (at ]
~2.90 - 3.20 Multiplet (m) 4H
C2/C4)
N-CH2-Ph ~3.60 Singlet (s) 2H
Aromatic -CeHs ~7.20-7.40 Multiplet (m) 5H

Note: Data is interpreted from spectra of the N-benzyl derivative as presented in the supporting
information for the synthesis of these compounds. The exact chemical shifts for the
unsubstituted azetidine may vary slightly but the multiplicities and integration will be analogous
for the core structure.[1]

Expertise & Causality:

e The C3-Methyl Protons (~1.40 ppm): The singlet multiplicity confirms the absence of
adjacent protons. This methyl group is attached to a quaternary carbon (C3), hence no
coupling is observed. Its chemical shift is in the typical aliphatic region.

e The Methoxy Protons (~3.15 ppm): This singlet, integrating to three protons, is characteristic
of a methoxy group. The electronegative oxygen atom deshields these protons, shifting them
downfield compared to the C-methyl group.
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e The Azetidine Ring Protons (~2.90 - 3.20 ppm): The protons on carbons C2 and C4 are
chemically equivalent in the unsubstituted ring but can become diastereotopic in substituted
analogs, leading to more complex splitting. They appear as a multiplet due to coupling with
each other. Their downfield shift relative to a simple alkane is due to the influence of the
adjacent electronegative nitrogen atom.

e N-H Proton (Unsubstituted): For the parent 3-Methoxy-3-methylazetidine, a broad singlet
corresponding to the N-H proton would be expected, typically in the 1.5-3.5 ppm range. Its
chemical shift is variable and depends on solvent, concentration, and temperature.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: 13C NMR Spectroscopic Data for the 1-Benzyl-3-methoxy-3-methylazetidine Moiety

Signal Assignment Chemical Shift (6) ppm
CHs (at C3) ~22.0

OCHs (at C3) ~51.0

Azetidine CH:z (at C2/C4) ~60.0

Quaternary C3 ~75.0

N-CHz-Ph ~62.0

Aromatic Carbons ~127.0 - 138.0

Note: Data is interpreted from spectra of the N-benzyl derivative.[1] The chemical shifts for the
unsubstituted azetidine core are expected to be in a similar range.

Expertise & Causality:

e Quaternary Carbon (C3) at ~75.0 ppm: This is the most downfield of the aliphatic carbons.
Its significant deshielding is a direct result of being bonded to two electronegative atoms:
nitrogen (in the ring) and oxygen (of the methoxy group).
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e Azetidine Ring Carbons (C2/C4) at ~60.0 ppm: These carbons are shifted downfield due to
their direct attachment to the nitrogen atom.

e Methoxy Carbon (~51.0 ppm): This signal is characteristic for a methoxy carbon and is
deshielded by the attached oxygen.

o Methyl Carbon (~22.0 ppm): This upfield signal is typical for a simple alkyl carbon.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. This involves proper
sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of 3-Methoxy-3-methylazetidine in ~0.6 mL of a deuterated solvent
(e.g., Chloroform-d, CDCIs).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for
accurate chemical shift referencing.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup & Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp,
symmetrical peaks.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio.
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o For 3C NMR, acquire a proton-decoupled spectrum to simplify the data (each unique
carbon appears as a singlet). A larger number of scans is typically required due to the low
natural abundance of 13C.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

[e]

Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm.

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons
for each signal.

Data Processing

A‘?;‘:“;‘::{;““‘ }-]A—-Q»l Fourier Transform l"l Phase Correction }—»l Calibrate (to TMS) l"l Integrate (1H) lw]—«>l Spectral Analysis

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the
absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
While a full experimental spectrum for 3-Methoxy-3-methylazetidine is not publicly available,
its key absorptions can be reliably predicted based on its structure.

Table 3: Predicted FT-IR Absorption Bands for 3-Methoxy-3-methylazetidine
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Wavenumber

Vibration Type Functional Group Intensity
(cm™)
~3350 - 3300 N-H Stretch Secondary Amine Weak-Medium
~2970 - 2850 C-H Stretch Alkyl (CHs, CH-2) Strong
~1470 - 1450 C-H Bend (Scissoring) CH:2 Medium
C-H Bend )
~1380 - 1370 ] CHs Medium
(Symmetrical)
C-O-C Asymmetric
~1140 - 1070 Ether Strong
Stretch
~1250 - 1000 C-N Stretch Aliphatic Amine Medium
N-H Wag (Out-of- ]
~900 - 650 Secondary Amine Broad, Strong

plane)

Expertise & Causality:

e N-H Stretch (~3350 cm~1): As a secondary amine, a single, relatively weak and sharp N-H
stretching band is expected in this region.[2][3] This distinguishes it from primary amines
(two bands) and tertiary amines (no band).[2]

e C-H Stretches (~2970-2850 cm~1): Strong absorptions just below 3000 cm~1 are definitive for
sp3-hybridized C-H bonds, present in the methyl and azetidine methylene groups.[4]

e C-O-C Stretch (~1140-1070 cm~%): The most characteristic peak for an ether linkage is the
strong C-O-C asymmetric stretch.[5] For a saturated ether like this, it is expected to be a
prominent feature in the fingerprint region.[5]

e N-H Wag (~900-650 cm~1): A broad and strong absorption in this region is also characteristic
of the out-of-plane bending of the N-H bond in secondary amines.[2]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of
liquid or solid samples with minimal preparation.
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Step-by-Step Methodology:

e Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a
background spectrum of the clean, empty crystal. This will be automatically subtracted from
the sample spectrum.

o Sample Application: Place a single drop of neat 3-Methoxy-3-methylazetidine liquid directly
onto the center of the ATR crystal.

o Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to
produce a high-quality spectrum with a good signal-to-noise ratio over a range of 4000-400
cm™i.

o Cleanup: After analysis, wipe the sample from the crystal using a soft tissue soaked in a
suitable solvent (e.g., isopropanol or acetone) and allow it to dry.
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Caption: Standard workflow for ATR-FTIR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis,
valuable structural information about a molecule. Electrospray lonization (ESI) is a soft
ionization technique well-suited for polar molecules like amines, which readily accept a proton.

Table 4: Predicted ESI-MS Data for 3-Methoxy-3-methylazetidine
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lon Species Predicted m/z Description

[M+H]* 102.0913 Protonated Molecular lon
[M+Na]* 124.0733 Sodium Adduct

[M+K]* 140.0472 Potassium Adduct

Data predicted for the neutral molecule CsH11NO (MW: 101.15 g/mol ). Source: PubChemlLite.
Expertise & Causality:

e Protonated Molecular lon ([M+H]*): The basic nitrogen atom of the azetidine ring is readily
protonated under ESI conditions, resulting in a prominent ion at m/z 102, which confirms the
molecular weight of the compound.

o Fragmentation Pattern: While ESI is a soft technique, fragmentation can be induced. The
most likely fragmentation pathways for the [M+H]* ion of 3-Methoxy-3-methylazetidine
would involve the loss of small, stable neutral molecules.

o Loss of Methanol (CHsOH): A common fragmentation for methoxy-substituted compounds
is the elimination of methanol (32 Da), which would lead to a fragment ion at m/z 70.

o Ring Opening/Cleavage: Azetidine rings can undergo characteristic ring-opening
fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a
dominant pathway for amines. This would lead to the breaking of the C2-C3 or C4-C3
bond, followed by further rearrangements.

Experimental Protocol for ESI-MS
Step-by-Step Methodology:

e Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.qg.,
0.1%) to facilitate protonation.

« Infusion: The sample solution is infused into the ESI source at a constant, low flow rate (e.qg.,
5-10 pyL/min) using a syringe pump.
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« lonization: A high voltage is applied to the capillary tip, creating a fine spray of charged
droplets. A heated drying gas (nitrogen) assists in desolvation, ultimately releasing the
protonated analyte ions into the gas phase.

o Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight,
or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z. For structural analysis, tandem MS (MS/MS) can be performed by
selecting the [M+H]* ion, inducing fragmentation via collision with an inert gas (Collision-
Induced Dissociation, CID), and analyzing the resulting fragment ions.

Result
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Caption: A simplified workflow for Electrospray lonization Mass Spectrometry (ESI-MS).

Conclusion

The structural characterization of 3-Methoxy-3-methylazetidine is unequivocally achieved
through a combination of NMR, IR, and MS techniques. *H and 3C NMR provide a detailed
map of the H-C framework, IR spectroscopy confirms the presence of key functional groups
(amine, ether), and mass spectrometry verifies the molecular weight and offers insight into
structural stability. The protocols and interpretations provided in this guide serve as an
authoritative framework for the analysis of this compound, ensuring scientific integrity and
enabling its confident application in research and development pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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